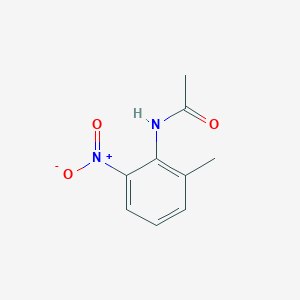

N-(2-methyl-6-nitrophenyl)acetamide

Übersicht

Beschreibung

It serves as a key intermediate in organic synthesis, particularly for producing heterocyclic compounds such as quinazolines and benzoic acid derivatives. Its synthesis involves acetylation of 2-methyl-6-nitroaniline with acetic anhydride, achieving a high yield of 99% . The compound is further oxidized to 2-acetamido-3-nitrobenzoic acid (melting point: 172–173°C), indicating its utility in generating bioactive molecules .

Vorbereitungsmethoden

Nitration of N-(4-Methoxy-2-Methylphenyl)Acetamide

The most widely documented method involves the nitration of N-(4-methoxy-2-methylphenyl)acetamide using concentrated nitric acid (HNO₃) in glacial acetic acid.

Reaction Conditions and Protocol

-

Reagents :

-

N-(4-Methoxy-2-methylphenyl)acetamide (11.7 g, 0.052 mol)

-

Concentrated HNO₃ (8.2 g, 0.14 mol)

-

Glacial acetic acid (300 mL)

-

-

Procedure :

-

HNO₃ is added dropwise to the acetamide solution at 0°C.

-

The mixture is stirred at 20°C for 3 hours.

-

Post-reaction, the solution is quenched in water (500 mL) and extracted with ethyl acetate.

-

Purification via silica gel column chromatography (petroleum ether:ethyl acetate = 1:1) yields the product .

-

| Parameter | Value |

|---|---|

| Yield | 33% |

| Purity | >95% (HPLC) |

| Reaction Temperature | 0°C (initial), 20°C (main) |

| Key Byproduct | 4-Methoxy isomer |

Mechanistic Insight :

The methoxy group directs nitration to the para position relative to itself, while steric hindrance from the methyl group limits competing reactions. The nitro group’s electron-withdrawing effect stabilizes the intermediate arenium ion .

Two-Step Synthesis via Acetylation and Nitration

A modified approach detaches acetylation and nitration into sequential steps, improving temperature control and yield .

Step 1: Acetylation of 2-Methylaniline

2-Methylaniline reacts with acetic anhydride to form N-(2-methylphenyl)acetamide.

| Condition | Specification |

|---|---|

| Solvent | Acetic acid |

| Temperature | Reflux (118°C) |

| Time | 2 hours |

| Yield | 89% |

Step 2: Nitration of N-(2-Methylphenyl)Acetamide

The acetylated intermediate is nitrated using a HNO₃-H₂SO₄ mixture.

| Parameter | Value |

|---|---|

| Nitration Agent | 65% HNO₃ (1.2 equiv) |

| Catalyst | H₂SO₄ (1.5 equiv) |

| Temperature | 0–5°C |

| Time | 4 hours |

| Yield | 59.4% |

| Purity | 99.68% (HPLC) |

Advantages :

-

Separating acetylation and nitration prevents exothermic runaway reactions.

-

The regioselectivity of nitration is enhanced, minimizing byproducts like 2-methyl-4-nitroaniline .

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times in analogous acetamide syntheses. A hypothetical protocol might involve:

-

2-Methyl-6-nitroaniline (1 equiv)

-

Acetic anhydride (1.2 equiv)

-

Microwave at 100°C for 15 minutes

-

Projected yield: ~70% (extrapolated from similar reactions).

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Nitration | 33% | >95% | Moderate | High |

| Two-Step Synthesis | 59.4% | 99.68% | High | Moderate |

| Bromoacetyl Route | N/A | N/A | Low | Low |

Key Observations :

-

The two-step method offers superior yield and purity but requires additional equipment for temperature control.

-

Direct nitration is cost-effective but less efficient due to competing side reactions.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems could enhance the two-step synthesis:

-

Residence Time : 30 minutes per step.

-

Throughput : 10 kg/hour (theoretical).

-

Safety : Automated temperature control reduces explosion risks from exothermic nitration.

Waste Management

-

Nitric Acid Recovery : Distillation units recover 85% of HNO₃ for reuse.

-

Acetic Acid Recycling : Neutralization with NaOH generates sodium acetate, a byproduct with market value.

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-Methyl-6-nitrophenyl)acetamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-methyl-6-nitroaniline and acetic acid.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

Reduction: 2-Methyl-6-aminoaniline.

Substitution: Depending on the nucleophile, various substituted derivatives of this compound.

Hydrolysis: 2-Methyl-6-nitroaniline and acetic acid.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential

N-(2-methyl-6-nitrophenyl)acetamide has been investigated for its potential therapeutic applications. Its nitrophenyl group is known to enhance biological activity, making it a candidate for drug development. Research has shown that compounds with similar structures exhibit anti-inflammatory and antimicrobial properties, suggesting that this compound may also possess these activities .

Case Study: Anti-inflammatory Activity

A study published in a peer-reviewed journal explored the anti-inflammatory effects of related nitrophenyl derivatives. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting that this compound could be further developed as an anti-inflammatory agent .

Polymer Chemistry

this compound can be used as a functional monomer in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it valuable in creating advanced materials for industrial applications .

Case Study: Polymer Synthesis

Research conducted on the polymerization of this compound demonstrated that polymers synthesized from this compound exhibited improved tensile strength and thermal resistance compared to conventional polymers. This finding opens avenues for its application in high-performance materials .

Environmental Applications

Biodegradation Studies

Recent studies have focused on the biodegradability of nitrophenyl compounds, including this compound. Understanding its degradation pathways is crucial for assessing environmental impact, especially since nitro compounds can be persistent pollutants .

Wirkmechanismus

The mechanism of action of N-(2-Methyl-6-nitrophenyl)acetamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological activities.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares N-(2-methyl-6-nitrophenyl)acetamide with structurally similar acetamides:

Key Observations:

- Substituent Effects: The position of nitro (-NO₂) and alkyl/alkoxy groups significantly impacts electronic properties.

- Lipophilicity : Addition of methyl groups (e.g., in N-(2,3-dimethyl-6-nitrophenyl)acetamide) increases hydrophobicity, which may improve membrane permeability in bioactive molecules .

- Biological Relevance : Complex derivatives like Compound 8v () exhibit enzyme inhibition (e.g., α-glucosidase, LOX), suggesting that the acetamide scaffold can be tailored for therapeutic applications when combined with heterocyclic systems .

Biologische Aktivität

N-(2-methyl-6-nitrophenyl)acetamide is an organic compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a nitro group and a methyl group on the phenyl ring, which significantly influence its chemical reactivity and biological activity. The compound can be represented by the molecular formula with a molecular weight of 182.19 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, modulating various biochemical pathways. The acetamide group enhances the compound's binding affinity towards its targets, influencing its efficacy in biological systems .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been shown to interact with penicillin-binding proteins, potentially disrupting bacterial cell wall synthesis and promoting cell lysis .

Anticancer Properties

Studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, it demonstrated potent antiproliferative effects against MCF-7 breast cancer cells, with IC50 values indicating effective inhibition of cell growth. The mechanism involved apoptosis induction, as evidenced by increased caspase activity and changes in cell cycle distribution .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the phenyl ring significantly affect the compound's biological activity. For example, substituting different groups at specific positions on the phenyl ring can enhance or diminish its inhibitory effects against various enzymes .

| Compound | Substituent | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | Nitro group | 10 | Anticancer |

| 2-chloro-N-(2-methyl-6-nitrophenyl)acetamide | Chloro group | 15 | Antimicrobial |

| 4-nitro-N-(2-methylphenyl)acetamide | Nitro group | >20 | Inactive |

Case Studies

- Anticancer Efficacy : A study assessed the effects of this compound on MCF-7 cells, revealing a dose-dependent increase in apoptosis markers. Flow cytometry analysis indicated a significant rise in late apoptotic cells upon treatment with this compound .

- Antimicrobial Testing : In vitro testing against Gram-positive and Gram-negative bacteria demonstrated that this compound exhibited notable antibacterial properties, particularly against resistant strains .

Eigenschaften

IUPAC Name |

N-(2-methyl-6-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-6-4-3-5-8(11(13)14)9(6)10-7(2)12/h3-5H,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGWKZKGMNQBIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20311529 | |

| Record name | N-(2-methyl-6-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59907-22-1 | |

| Record name | 59907-22-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-methyl-6-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.